molecular formula 2C21H24ClFN4OS.4C4H4O4.H2O B019238 (E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide CAS No. 104821-45-6

(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide

Cat. No. B019238
M. Wt: 667.1 g/mol
InChI Key: SXZHGDLENZZNPM-LVEZLNDCSA-N
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Description

The compound is a complex organic molecule with several functional groups. The “(E)-but-2-enedioic acid” part suggests the presence of a trans double bond (E configuration) in a four-carbon chain (but-) with a carboxylic acid group (-dioic acid) at the second carbon . The “3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide” part is more complex and suggests the presence of a benzothiepin ring (a type of heterocyclic compound), a piperazine ring (a type of organic compound containing a six-membered ring with two nitrogen atoms), and a propanimidamide group (a type of organic compound containing a propyl group attached to an imidamide group).


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and different types of chemical reactions. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the types of bonds between them. The E configuration in the but-2-enedioic acid part indicates that the higher priority groups on each carbon atom of the double bond are on opposite sides . The presence of a benzothiepin ring and a piperazine ring would also contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the carboxylic acid group in but-2-enedioic acid is typically reactive and can undergo reactions such as esterification and amide formation . The benzothiepin and piperazine rings may also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties would be determined by the compound’s molecular structure and functional groups .

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has bioactive properties, it could be studied as a potential drug .

properties

IUPAC Name

(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN4OS.2C4H4O4/c22-14-1-4-18-13(9-14)10-17(16-3-2-15(23)11-19(16)29-18)27-8-7-26(12-21(27)28)6-5-20(24)25;2*5-3(6)1-2-4(7)8/h1-4,9,11,17,21,28H,5-8,10,12H2,(H3,24,25);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZHGDLENZZNPM-LVEZLNDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CCC(=N)N)O)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N(CC(N(C1)C2C3=C(SC4=C(C2)C=C(C=C4)Cl)C=C(C=C3)F)O)CCC(=N)N.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClFN4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide

CAS RN

104821-45-6
Record name 1-Piperazinepropanimidamide, 4-(2-chloro-10,11-dihydro-7-fluorodibenzo(b,f)thiepin-10-yl)-N-hydroxy-, (Z)-2-butenedioate, hydrate (2:4:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104821456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide
Reactant of Route 2
(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide
Reactant of Route 3
(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide
Reactant of Route 4
(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide
Reactant of Route 5
(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide
Reactant of Route 6
(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide

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